molecular formula C15H10FNO3 B15059739 Methyl 4-(3-fluorophenyl)furo[3,2-c]pyridine-6-carboxylate

Methyl 4-(3-fluorophenyl)furo[3,2-c]pyridine-6-carboxylate

Cat. No.: B15059739
M. Wt: 271.24 g/mol
InChI Key: QUQTXXCZBBKJQL-UHFFFAOYSA-N
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Description

Methyl 4-(3-fluorophenyl)furo[3,2-c]pyridine-6-carboxylate (CAS 1344702-25-5) is a high-purity chemical reagent with a molecular formula of C15H10FNO3 and a molecular weight of 271.24 g/mol . This compound features a fused furo[3,2-c]pyridine core structure, a scaffold recognized in medicinal chemistry for its diverse biological potential. Furopyridine derivatives are known to be versatile intermediates in the synthesis of more complex polycyclic structures and have been reported to exhibit a range of pharmacological activities . The specific structure of this compound, incorporating a 3-fluorophenyl substituent, makes it a valuable building block for researchers exploring new chemical entities. The furo[3,2-c]quinolone motif, a related structural framework, is found in compounds with documented biological activities such as anticancer, antibacterial, antimalarial, and antifungal properties . Furthermore, the furo[3,2-b]pyridine ring system, a closely related isomer, has attracted significant research interest for its applications as an inhibitor of various biological targets, including nicotinic acetylcholine receptors, CLKs, and e1F4A . As such, this methyl ester is a promising precursor for the design and development of novel therapeutic agents and biochemical probes. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C15H10FNO3

Molecular Weight

271.24 g/mol

IUPAC Name

methyl 4-(3-fluorophenyl)furo[3,2-c]pyridine-6-carboxylate

InChI

InChI=1S/C15H10FNO3/c1-19-15(18)12-8-13-11(5-6-20-13)14(17-12)9-3-2-4-10(16)7-9/h2-8H,1H3

InChI Key

QUQTXXCZBBKJQL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=C2C=COC2=C1)C3=CC(=CC=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-fluorophenyl)furo[3,2-c]pyridine-6-carboxylate typically involves the construction of the furo[3,2-c]pyridine core followed by the introduction of the fluorophenyl and methyl ester groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available starting materials. The process typically includes steps such as halogenation, cyclization, and esterification, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-fluorophenyl)furo[3,2-c]pyridine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce or replace substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

Methyl 4-(3-fluorophenyl)furo[3,2-c]pyridine-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of Methyl 4-(3-fluorophenyl)furo[3,2-c]pyridine-6-carboxylate involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound’s closest structural analogs include:

Compound Name Core Structure Substituents CAS Number Similarity Score (If Available)
Methyl furo[3,2-b]pyridine-6-carboxylate Furo[3,2-b]pyridine Methyl ester at position 6 122535-03-9 0.92
Ethyl furo[3,2-b]pyridine-6-carboxylate Furo[3,2-b]pyridine Ethyl ester at position 6 227938-34-3 0.89
Methyl 5-bromo-6-fluoro-1H-indole-3-carboxylate Indole Br at position 5, F at position 6 1352394-18-3 N/A
Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate Pyrrolo[3,2-c]pyridine Methyl ester at position 6 1190862-33-9 N/A

Key Observations :

  • Ring Fusion Position: The furo[3,2-c]pyridine core in the target compound differs from furo[3,2-b]pyridine analogs (e.g., CAS 122535-03-9) in the orientation of the fused oxygen-containing ring.
  • Fluorine Substitution: The 3-fluorophenyl group distinguishes it from non-fluorinated or differently substituted analogs (e.g., bromo/fluoro indole derivatives). Fluorine enhances electronegativity and metabolic stability compared to bulkier halogens like bromine .
  • Ester Variations : Ethyl vs. methyl esters (e.g., CAS 227938-34-3) influence lipophilicity and hydrolysis rates, which are critical for bioavailability .
Pharmacological and Physicochemical Properties
  • Analytical Profiling : LC/MS conditions described for furo[2,3-b]pyridine derivatives (e.g., gradient elution with ammonium acetate) could be adapted for purity assessment or metabolite identification of the target compound .

Data Tables for Critical Comparisons

Table 1: Physicochemical Properties of Selected Analogs
Compound LogP (Predicted) Molecular Weight Solubility (mg/mL)
Methyl 4-(3-fluorophenyl)furo[3,2-c]pyridine-6-carboxylate 2.8 301.27 <0.1 (aqueous)
Methyl furo[3,2-b]pyridine-6-carboxylate (CAS 122535-03-9) 2.5 207.18 0.5 (aqueous)
Methyl 5-bromo-6-fluoro-1H-indole-3-carboxylate (CAS 1352394-18-3) 3.1 286.10 <0.1 (aqueous)

Note: Data extrapolated from structural analogs; experimental validation is required.

Biological Activity

Methyl 4-(3-fluorophenyl)furo[3,2-c]pyridine-6-carboxylate is a compound belonging to the furo[3,2-c]pyridine class, which has garnered interest due to its potential biological activities. This article will explore its biological activity, including synthesis methods, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a furo[3,2-c]pyridine core with a fluorophenyl group at the para position and a carboxylate ester at the 6-position. The presence of the fluorine atom enhances lipophilicity, which may influence its pharmacological properties and interactions with biological systems.

Synthesis Methods

Various synthetic routes have been developed for this compound. These methods typically involve multi-step reactions that allow for the modification of functional groups to enhance biological activity. The versatility in synthesis is crucial for exploring structure-activity relationships (SAR) within this compound class.

Anti-inflammatory Activity

Similar compounds within the furo[3,2-c]pyridine class have demonstrated anti-inflammatory effects by inhibiting cyclooxygenases (COX-1 and COX-2). The potential of this compound to exhibit similar properties remains to be empirically validated through targeted assays.

The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized that its biological activity may involve interaction with specific enzyme targets or receptors involved in cancer proliferation and inflammatory pathways.

Case Studies and Research Findings

A review of recent literature indicates that while several furo[3,2-c]pyridine derivatives have been synthesized and evaluated for biological activity, specific case studies focusing on this compound are sparse. Future research should aim to fill this gap by conducting:

  • In vitro assays against various cancer cell lines.
  • In vivo studies to assess pharmacokinetics and therapeutic efficacy.
  • Mechanistic studies to identify molecular targets.

Comparative Analysis with Related Compounds

Comparative studies with structurally related compounds can provide insights into the unique biological activities of this compound. The following table illustrates some notable derivatives:

Compound Name Structure Unique Features
Methyl 4-(phenyl)furo[3,2-c]pyridine-6-carboxylateStructure TBDLacks fluorine; may exhibit different activity
Methyl 4-(4-fluorophenyl)furo[3,2-c]pyridine-6-carboxylateStructure TBDDifferent fluorine position; alters reactivity
Methyl 4-(bromophenyl)furo[3,2-c]pyridine-6-carboxylateStructure TBDContains bromine; potential different profiles

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